N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is a structurally complex molecule featuring a benzodioxole moiety linked via a methylene group to an acetamide scaffold. The acetamide sulfur atom bridges a [1,2,4]triazolo[4,3-b]pyridazine heterocycle substituted with a pyridinyl group. The benzodioxole group may enhance metabolic stability, while the triazolo-pyridazine core likely contributes to target binding via π-π stacking or hydrogen bonding interactions .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O3S/c27-18(22-9-13-3-4-15-16(8-13)29-12-28-15)11-30-19-6-5-17-23-24-20(26(17)25-19)14-2-1-7-21-10-14/h1-8,10H,9,11-12H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXMIJQWZWOZQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a unique combination of a benzodioxole moiety and a triazolo-pyridazine structure, which are known for their various pharmacological properties. This article provides an overview of the biological activity associated with this compound, including mechanisms of action, in vitro studies, and relevant case studies.
Chemical Structure and Synthesis
The structure of this compound can be summarized as follows:
| Component | Description |
|---|---|
| Benzodioxole Moiety | A fused bicyclic structure known for its role in various therapeutic applications. |
| Triazolo-Pyridazine Core | A heterocyclic compound that contributes to the biological activity through interactions with specific molecular targets. |
| Thioether Linkage | Enhances the stability and bioactivity of the compound. |
The synthesis typically involves multiple steps starting from commercially available precursors, including the formation of the benzodioxole moiety via cyclization reactions and the construction of the triazolopyridazine core through targeted chemical transformations.
The biological activity of this compound is thought to arise from its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Specific mechanisms may include:
- Inhibition of Kinases : Similar compounds have shown inhibitory effects on kinases such as c-Met, which is implicated in cancer progression.
- Modulation of Enzyme Activity : The compound may influence enzymatic pathways related to cell proliferation and apoptosis.
In Vitro Studies
Recent studies have evaluated the cytotoxicity and enzyme inhibitory activities of related triazolo-pyridazine derivatives. For instance, one study reported significant cytotoxic effects against various cancer cell lines (A549, MCF-7, HeLa) with IC50 values indicating potent activity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 12e | A549 | 1.06 ± 0.16 |
| Compound 12e | MCF-7 | 1.23 ± 0.18 |
| Compound 12e | HeLa | 2.73 ± 0.33 |
These findings suggest that this compound may possess similar or enhanced cytotoxic properties due to its structural characteristics.
Case Studies and Clinical Implications
Several studies have highlighted the potential therapeutic applications of triazolo-pyridazine derivatives:
- Anticancer Properties : Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various pathways.
- Inhibition of c-Met Kinase : Compounds have been developed to target c-Met kinase effectively, showcasing their potential as cancer therapeutics.
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection models, indicating broader therapeutic potential.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Sulfanyl Acetamide Derivatives
Key Findings from Comparative Studies
Heterocyclic Core Modifications: The triazolo-pyridazine system in the target compound differs from oxazolidinones (e.g., 7g in ) and pyrimidoindoles (). Triazolo-pyridazine’s planar structure may enhance DNA intercalation or enzyme binding compared to bulkier oxazolidinones, which are associated with ribosomal targeting in antibacterial agents .
Substituent Effects :
- The benzodioxole group in the target compound and the dihydrobenzodioxin in both contain oxygen-rich aromatic systems, likely improving solubility and metabolic resistance compared to nitro-substituted analogs () .
- Electron-withdrawing groups (e.g., nitro in ) may enhance electrophilic reactivity, whereas electron-donating groups (e.g., methyl in ) could stabilize π-π interactions .
Sulfanyl Acetamide Linker :
- The sulfanyl bridge is conserved across all compounds, suggesting its critical role in maintaining conformational flexibility and enabling disulfide bond formation in biological environments .
- NMR studies () indicate that substituents near the sulfanyl group (e.g., pyridinyl vs. oxadiazole) alter chemical shifts in regions A (positions 39–44) and B (29–36), implying localized electronic effects that modulate target binding .
Bioactivity Implications :
- Antibacterial activity in ’s compound 7g is attributed to the dichloropyrimidinyl piperazine substituent, which is absent in the target compound. This suggests that the triazolo-pyridazine core may redirect activity toward eukaryotic targets (e.g., kinases or topoisomerases) .
- The pyrimidoindole scaffold in is associated with intercalation-based anticancer mechanisms, a property that the triazolo-pyridazine system may share due to structural similarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
